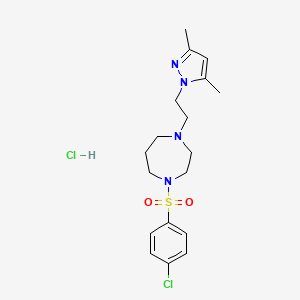

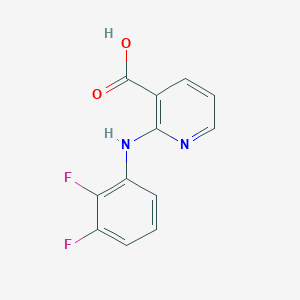

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid" is a derivative of pyridine carboxylic acid, which is a class of compounds that have been extensively studied due to their diverse applications in chemistry and biology. The presence of the difluorophenylamino group suggests potential for unique chemical reactivity and physical properties, as well as possible applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives has been demonstrated in various studies. For instance, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids was achieved through a three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes, without any prior activation . This method could potentially be adapted for the synthesis of 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid by using appropriate difluorophenylamino derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acid derivatives is characterized by the presence of a pyridine ring, which can act as a bidentate chelating ligand, and carboxylic acid groups that can participate in various bonding modes. For example, pyridine-2,3-dicarboxylic acid has been used to form coordination polymers with metal ions, where it acts as a bridging ligand . The difluorophenylamino group in 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid would likely influence the coordination chemistry and the overall molecular geometry of the compound.

Chemical Reactions Analysis

Pyridine carboxylic acid derivatives are versatile in chemical reactions. They can undergo functionalization reactions, as seen with 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which reacted with 2,3-diaminopyridine to yield different products depending on the reaction conditions . Similarly, 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid could participate in various functionalization reactions, potentially leading to a range of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acid derivatives can be quite diverse. For example, Eu(III) and Tb(III) complexes with ligands containing pyridine-2,6-dicarboxylic acid units exhibit strong luminescence, which has been applied in biological imaging . The introduction of the difluorophenylamino group in 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid is likely to affect properties such as solubility, acidity, and potential for forming complexes with metals, which could be explored for various applications in materials science and as biological probes.

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

Research has indicated that compounds similar to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, such as pyridine-2,3-dicarboxylic acid, are utilized in the preparation of metal-organic frameworks (MOFs). MOFs, due to their tunable properties, find applications in various fields including molecular recognition, adsorption and separation processes, catalysis, ion exchange, and molecular magnetism (Tabatabaee et al., 2011).

Synthesis and Functionalization

The compound has been studied in the context of selective metalation and subsequent functionalization. For example, trifluoromethyl-substituted pyridines and quinolines, which are structurally related to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, have been metalated and carboxylated under various conditions, indicating its potential for diverse chemical synthesis (Schlosser & Marull, 2003).

Pharmaceutical and Biochemical Industries

Pyridine-3-carboxylic acid, a compound closely related to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, is widely used in the food, pharmaceutical, and biochemical industries. Its production can be intensified through enzymatic conversion or biosynthesis, highlighting its significance in these industries (Kumar & Babu, 2009).

Luminescence Detection of Nitroaromatics

A study focused on polyfluorinated-aromatic carboxylic acids, related to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, demonstrated their use in luminescence detection of nitroaromatics. This suggests potential applications in sensing and detection technologies (Tang et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,3-difluoroanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSCEPHUJVGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)